Synthesis Pathway for 5-Iodopyridine-2,3-diamine: A Technical Guide
Synthesis Pathway for 5-Iodopyridine-2,3-diamine: A Technical Guide
This guide provides a comprehensive overview of a plausible synthetic route for 5-Iodopyridine-2,3-diamine, a molecule of interest for researchers and professionals in drug development. The proposed pathway involves a three-step sequence starting from the readily available 2-aminopyridine. The synthesis proceeds through iodination, nitration, and subsequent reduction of the nitro group to yield the target diamine.
Overall Synthesis Scheme:
The synthesis is broken down into three primary stages:
-
Iodination: Introduction of an iodine atom at the 5-position of the 2-aminopyridine ring.
-
Nitration: Introduction of a nitro group at the 3-position of the 2-amino-5-iodopyridine intermediate.
-
Reduction: Conversion of the nitro group to an amino group to form the final product, 5-Iodopyridine-2,3-diamine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-iodopyridine
This procedure follows the direct iodination of 2-aminopyridine in an aqueous medium.[1]
Reaction: 2-aminopyridine → 2-amino-5-iodopyridine
Reagents and Solvents:
-
2-aminopyridine
-
Iodine
-
Hydrogen peroxide
-
Water
Procedure: [2]
-
In a suitable reaction vessel, dissolve 2-aminopyridine in water.
-
While stirring, add iodine to the solution in 3-5 portions.
-
After the addition of iodine is complete, maintain the temperature and continue stirring for 1-3 hours.
-
Following the incubation period, add hydrogen peroxide dropwise to the reaction mixture.
-
Continue to maintain the temperature and stir for an additional 1-4 hours.
-
Once the reaction is complete, heat the mixture to reflux for 20-30 minutes.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.
Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine (Proposed)
A direct experimental protocol for the nitration of 2-amino-5-iodopyridine was not found in the reviewed literature. The following procedure is adapted from established methods for the nitration of 2-aminopyridine and its halogenated derivatives.[3][4][5] The 5-position being blocked by iodine is expected to direct the nitration to the 3-position.
Reaction: 2-amino-5-iodopyridine → 2-amino-5-iodo-3-nitropyridine
Reagents and Solvents:
-
2-amino-5-iodopyridine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
In a reaction flask, carefully add 2-amino-5-iodopyridine in portions to concentrated sulfuric acid, maintaining the temperature between 10-20°C.
-
After complete dissolution, add concentrated nitric acid dropwise to the mixture, ensuring the temperature is maintained.
-
Once the addition is complete, allow the reaction mixture to stir at a controlled temperature of 40-50°C.
-
Upon completion of the reaction, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.
-
Neutralize the solution with a suitable base (e.g., ammonia water) to a neutral pH.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-5-iodo-3-nitropyridine.
Step 3: Synthesis of 5-Iodopyridine-2,3-diamine
This final step involves the reduction of the nitro group of 2-amino-5-iodo-3-nitropyridine. The protocol is based on the reduction of the analogous 2-amino-5-bromo-3-nitropyridine.
Reaction: 2-amino-5-iodo-3-nitropyridine → 5-Iodopyridine-2,3-diamine
Reagents and Solvents:
-
2-amino-5-iodo-3-nitropyridine
-
Reduced iron powder
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a flask equipped with a reflux condenser, charge 2-amino-5-iodo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the mixture on a steam bath and maintain at reflux for approximately 1 hour.
-
After the reaction is complete, filter the hot mixture to remove the iron, and wash the filter cake with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the crude residue from water to obtain the final product, 5-Iodopyridine-2,3-diamine.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis pathway. Note that the yield for the proposed nitration step is an estimate based on similar reactions.
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | 2-aminopyridine | 2-amino-5-iodopyridine | I₂, H₂O₂ | Water | ~83[2] |
| 2 | 2-amino-5-iodopyridine | 2-amino-5-iodo-3-nitropyridine | HNO₃, H₂SO₄ | - | Estimated |
| 3 | 2-amino-5-iodo-3-nitropyridine | 5-Iodopyridine-2,3-diamine | Fe, HCl | Ethanol/Water | - |
Visualized Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis pathway for 5-Iodopyridine-2,3-diamine.
References
- 1. nbinno.com [nbinno.com]
- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
